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Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS1845 with other well-established

dihydropyridine derivatives. Objectivity is maintained by presenting supporting experimental

data, detailed methodologies for key experiments, and visual representations of the underlying

signaling pathways.

Executive Summary
Dihydropyridine derivatives are a cornerstone in cardiovascular pharmacology, primarily known

for their potent L-type calcium channel blocking activity, which underpins their widespread use

as antihypertensive agents. MRS1845, while structurally a dihydropyridine, diverges

significantly in its primary mechanism of action. This guide elucidates the key differences

between MRS1845 and classical dihydropyridines, focusing on their target selectivity, potency,

and the distinct signaling pathways they modulate. While traditional dihydropyridines like

nifedipine, amlodipine, and nicardipine are potent blockers of voltage-gated L-type calcium

channels, MRS1845 is a selective inhibitor of store-operated calcium (SOC) channels,

specifically targeting the ORAI1 channel. This fundamental difference in mechanism translates

to distinct cellular effects and potential therapeutic applications.

Data Presentation
The following tables summarize the quantitative data comparing the inhibitory potency of

MRS1845 and other dihydropyridine derivatives on their respective primary targets.
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Table 1: Inhibitory Potency (IC50) on Store-Operated Ca2+ Entry (SOCE) and L-type Calcium

Channels

Compound Primary Target IC50 (SOCE)
IC50 (L-type
Ca2+ Channel)

Test System

MRS1845
ORAI1 (SOC

Channel)
1.7 µM[1] ~2.1 µM[2]

HL-60 cells /

HEK293 cells[2]

Nifedipine
L-type Ca2+

Channel

No significant

inhibition

reported

0.2 µM[3] - 0.3

µM[4]

Frog atrial fibers

/ Guinea pig

ventricular

myocytes[3][4]

Amlodipine
L-type Ca2+

Channel

No significant

inhibition

reported

57 nM[5][6]

Whole-cell patch

clamp (Cav1.2)

[5][6]

Nicardipine
L-type Ca2+

Channel

No significant

inhibition

reported

60 nM[5][6] - 1

µM[3]

Whole-cell patch

clamp (Cav1.2) /

Frog atrial

fibers[3][5][6]

Felodipine
L-type Ca2+

Channel

No significant

inhibition

reported

~5 nM (pIC50

8.30)[2]

Human small

arteries[2]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and

assay used. The data presented here is for comparative purposes and is derived from the cited

literature. A direct head-to-head comparison of all compounds in the same experimental setup

is ideal for definitive conclusions.

Experimental Protocols
Thapsigargin-Induced Store-Operated Calcium Entry
(SOCE) Assay using Fura-2 AM
This protocol is used to determine the inhibitory effect of compounds on SOCE, the primary

target of MRS1845.
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a. Cell Preparation:

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cells are seeded onto black, clear-bottom 96-well plates and grown to 80-90% confluency

before the experiment.

b. Dye Loading:

The cell culture medium is removed, and the cells are washed once with a physiological salt

solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES (pH 7.4).

Cells are then incubated with a loading buffer containing 2-5 µM Fura-2 AM and 0.02%

Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.

After incubation, the loading buffer is removed, and the cells are washed twice with HBSS to

remove extracellular dye.

The cells are then incubated in HBSS for a further 30 minutes to allow for complete de-

esterification of the Fura-2 AM.

c. Calcium Measurement:

The 96-well plate is placed in a fluorescence microplate reader.

Fura-2 fluorescence is measured by alternating excitation between 340 nm and 380 nm, with

emission collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is

proportional to the intracellular calcium concentration ([Ca2+]i).

A baseline [Ca2+]i is established in a Ca2+-free HBSS (containing 0.5 mM EGTA).

To induce store depletion, thapsigargin (1-2 µM), a non-competitive inhibitor of the

sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), is added to the Ca2+-free buffer. This

leads to a transient increase in [Ca2+]i due to the leak of Ca2+ from the endoplasmic

reticulum.
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Once the [Ca2+]i returns to baseline, Ca2+ (typically 1-2 mM) is re-added to the extracellular

solution to initiate SOCE. The subsequent increase in the F340/F380 ratio is a measure of

SOCE.

To test the effect of an inhibitor (e.g., MRS1845), the compound is pre-incubated with the

cells before the addition of thapsigargin. The reduction in the peak of the Ca2+ influx upon

re-addition of extracellular Ca2+ is used to determine the inhibitory potency (IC50).

Whole-Cell Patch-Clamp Electrophysiology for L-type
Ca2+ Channel Current Measurement
This technique is the gold standard for directly measuring the activity of voltage-gated ion

channels and is used to determine the inhibitory effects of classical dihydropyridines.

a. Cell Preparation:

Cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably

transfected with the α1C subunit, Cav1.2) are cultured on glass coverslips.

b. Recording Solutions:

External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier to enhance current

and block K+ channels), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP,

adjusted to pH 7.2 with CsOH.

c. Recording Procedure:

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and

brought into contact with a cell under a microscope.

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane

through gentle suction.

The membrane patch under the pipette is then ruptured by applying a brief pulse of suction,

establishing the whole-cell configuration. This allows for control of the intracellular
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environment and measurement of the total current across the entire cell membrane.

The cell is voltage-clamped at a holding potential of -80 mV to keep the L-type calcium

channels in a closed state.

To elicit L-type calcium currents, the membrane potential is depolarized to a test potential

(e.g., +10 mV) for a duration of 200-300 ms.

The resulting inward Ba2+ current is recorded.

To determine the inhibitory effect of a dihydropyridine derivative, the compound is applied to

the external solution via a perfusion system. The reduction in the peak current amplitude at

different concentrations of the compound is used to construct a dose-response curve and

calculate the IC50 value.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways modulated by classical

dihydropyridines and MRS1845.
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Caption: Signaling pathway of L-type calcium channels and their inhibition by classical

dihydropyridines.
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Caption: Signaling pathway of store-operated calcium entry (SOCE) and its inhibition by

MRS1845.
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Caption: Workflow for determining the inhibitory potency of compounds on SOCE and L-type

calcium channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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